molecular formula C7H15NO4 B013688 N-Methyldeoxynojirimycin CAS No. 69567-10-8

N-Methyldeoxynojirimycin

カタログ番号: B013688
CAS番号: 69567-10-8
分子量: 177.20 g/mol
InChIキー: AAKDPDFZMNYDLR-XZBKPIIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyldeoxynojirimycin (MDNJ) is a synthetic derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar. Structurally, MDNJ features a piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a methyl group attached to the nitrogen atom (IUPAC name: 2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol; CAS: 69567-10-8) . It acts as a potent inhibitor of α-glucosidases, enzymes critical for trimming glucose residues during N-linked glycoprotein processing in the endoplasmic reticulum (ER) . Unlike DNJ, the N-methyl modification enhances its selectivity for specific glycosidases and improves metabolic stability .

MDNJ’s primary mechanism involves binding to the active sites of glucosidases I and II, preventing the removal of glucose residues from nascent glycoproteins. This inhibition disrupts glycoprotein maturation, affecting processes such as viral envelope protein assembly, integrin surface expression, and hepatic lipase (HL) secretion . Its applications span antiviral research, cancer therapy (via anti-angiogenic effects), and metabolic disorder management .

準備方法

Synthetic Routes and Reaction Conditions: N-Methyldeoxynojirimycin can be synthesized through various organic synthetic routes. One common method involves the methylation of 1-deoxynojirimycin. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often leverages microbial fermentation techniques. Microorganisms such as certain strains of bacteria and fungi are employed to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and scalability .

化学反応の分析

Types of Reactions: N-Methyldeoxynojirimycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

科学的研究の応用

Cardioprotection

One of the most notable applications of MOR-14 is its cardioprotective effect during ischemic events. Research has demonstrated that preischemic treatment with MOR-14 can significantly reduce myocardial infarct size. In a study involving rabbits subjected to coronary occlusion, MOR-14 was shown to decrease alpha-1,6-glucosidase activity, leading to:

  • Preservation of Glycogen : MOR-14 treatment preserved glycogen levels in cardiac tissue during ischemia.
  • Reduction of Lactate Accumulation : The compound attenuated lactate buildup, which is critical during ischemic conditions.
  • Infarct Size Reduction : The treatment resulted in a 69% reduction in infarct size compared to control groups .

The findings suggest that MOR-14's ability to inhibit specific glucosidases contributes to its cardioprotective properties, making it a candidate for further research in ischemic heart disease management.

Diabetes Management

MOR-14's role as an alpha-glucosidase inhibitor extends to its application in managing diabetes. By inhibiting the enzymes responsible for carbohydrate digestion, it can help regulate blood glucose levels. The implications include:

  • Postprandial Blood Sugar Control : By slowing down carbohydrate absorption in the intestine, MOR-14 can lead to lower post-meal blood glucose spikes.
  • Potential for Combination Therapy : Researchers are exploring the use of MOR-14 alongside other antidiabetic medications to enhance glycemic control and reduce complications associated with diabetes.

Antiviral Applications

Emerging studies suggest that MOR-14 may have antiviral properties, particularly against viruses that utilize glycoproteins for entry into host cells. The inhibition of glucosidases could potentially disrupt the glycosylation processes necessary for viral replication and entry. This area is still under investigation but presents a promising avenue for therapeutic development against viral infections.

Case Studies and Research Findings

StudyFocusFindings
Preischemic Treatment with MOR-14Cardiac IschemiaReduced myocardial infarct size by 69%, preserved glycogen levels .
Alpha-glucosidase InhibitionDiabetes ManagementImproved postprandial glucose control; potential for combination therapies .
Antiviral Mechanism ExplorationViral InfectionsPreliminary evidence suggests disruption of glycoprotein processing .

類似化合物との比較

Structural and Functional Differences

MDNJ belongs to the iminosugar family, which includes analogs like 1-deoxynojirimycin (DNJ), castanospermine, and N-alkylated DNJ derivatives. Key structural and functional distinctions are outlined below:

Compound Structural Features Primary Targets IC50/EC50 Values
N-Methyldeoxynojirimycin N-methylated piperidine ring with 3 hydroxyl groups Glucosidase I/II (ER) α-Glucosidase (rabbit intestine): 0.068 µg/mL ; β-Glucosidase: 363 µg/mL
1-Deoxynojirimycin (DNJ) Non-methylated piperidine ring Broad-spectrum α/β-glucosidases α-Glucosidase: 0.1–1.0 µM; β-Glucosidase: 10–50 µM
Castanospermine Indolizidine alkaloid Glucosidase I/II (ER) α-Glucosidase: ~1 µM ; Comparable efficacy to MDNJ in HL secretion inhibition
N-Pentafluorobenzyl-DNJ DNJ with pentafluorobenzyl group at N-position Intestinal α-glucosidases α-Glucosidase (human CD4+ T cells): IC50 = 0.8 µM
1-Deoxymannojirimycin Mannose analog Golgi mannosidase I No effect on ER glucosidases

Key Insights :

  • Selectivity : MDNJ’s N-methyl group reduces off-target effects on β-glucosidases compared to DNJ, enhancing specificity for ER α-glucosidases .
  • Mechanistic Divergence: Unlike 1-deoxymannojirimycin (a mannosidase inhibitor), MDNJ and castanospermine block early-stage glycoprotein processing in the ER, crucial for integrin assembly and viral maturation .

Pharmacological and Therapeutic Profiles

  • Antiviral Activity: MDNJ suppresses HIV cytopathic effects (IC50: ~10 µg/mL) and avian influenza glycoprotein processing by retaining viral envelope proteins in the ER . In contrast, DNJ derivatives like N-pentafluorobenzyl-DNJ exhibit stronger T-cell immunomodulatory effects .
  • Metabolic Effects: MDNJ lowers postprandial blood glucose in rats (ED50: 5.8 mg/kg), outperforming non-alkylated DNJ derivatives .

Limitations and Advantages

  • Advantages Over Castanospermine: Lower cytotoxicity in hepatic cells (e.g., HepG2) at equivalent glucosidase-inhibitory concentrations .

Data Tables

Table 1: Inhibitory Activity Against Key Enzymes

Compound α-Glucosidase (IC50) β-Glucosidase (IC50) Mannosidase (IC50)
This compound 0.068 µg/mL 363 µg/mL >500 µg/mL
1-Deoxynojirimycin 0.1–1.0 µM 10–50 µM >100 µM
Castanospermine ~1 µM >100 µM >100 µM

生物活性

N-Methyldeoxynojirimycin (MDNJ) is an iminosugar compound that has garnered attention for its biological activity, particularly as an inhibitor of glycosylation processes. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as an α-glucosidase inhibitor , impacting the processing of N-linked glycoproteins. This inhibition affects viral replication and cellular processes by altering glycan structures on proteins.

  • Inhibition of Glycosylation : MDNJ specifically inhibits the trimming of glucose residues from N-linked oligosaccharides, which is crucial for the proper folding and maturation of glycoproteins in the endoplasmic reticulum (ER) . This results in the accumulation of high-mannose oligosaccharides, which can disrupt normal cellular functions.
  • Antiviral Properties : Studies have demonstrated that MDNJ exhibits antiviral activity against various viruses, including HIV and influenza. For instance, it significantly reduces the yield of infectious HIV by several logarithmic orders . The compound's ability to interfere with glycoprotein processing makes it a candidate for antiviral therapies.

Antiviral Activity

Research has shown that MDNJ can inhibit the replication of viruses through its action on host cell glycosylation pathways. The following table summarizes key findings from various studies:

Virus Effect of MDNJ Reference
HIVReduces yield of infectious virus by 4 logs
Influenza AAlters glycan processing, reducing surface expression
Fowl Plague VirusInhibits trimming of glucose residues

Cardioprotective Effects

In addition to antiviral properties, MDNJ has shown cardioprotective effects in ischemic conditions. A study involving rabbits indicated that preischemic treatment with MOR-14 (a derivative of MDNJ) preserved myocardial glycogen levels and reduced infarct size significantly:

  • Infarct Size Reduction : Treatment with MOR-14 reduced myocardial infarct size by up to 69% compared to controls .

Case Studies

  • HIV Treatment : A clinical study demonstrated that patients treated with this compound experienced a significant drop in viral load. The mechanism was attributed to inhibition of α-glucosidases, leading to impaired viral glycoprotein maturation.
  • Cardiac Ischemia : In a controlled trial involving rabbits, preischemic administration of MOR-14 resulted in lower lactate accumulation and preserved glycogen stores during ischemic episodes, indicating potential applications in cardiac protection strategies.

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of N-Methyldeoxynojirimycin in inhibiting glycosidases?

this compound acts as a competitive inhibitor of α-glucosidases and endoplasmic reticulum (ER) glucosidases by mimicking the structure of glucose, thereby blocking substrate binding. Its iminosugar structure disrupts the catalytic activity of enzymes like α-glucosidase I/II, which are critical for trimming glucose residues during N-linked glycoprotein processing. This inhibition prevents proper oligosaccharide maturation, affecting glycoprotein folding and trafficking .

Q. How does this compound affect N-linked glycoprotein processing in mammalian cells?

By inhibiting ER glucosidases, this compound prevents the removal of terminal glucose residues from nascent glycoproteins. This disruption impedes interactions with chaperones like calnexin/calreticulin, leading to misfolded glycoproteins retained in the ER. For example, in HepG2 cells, it reduced secretion of hepatic lipase by 80% but had no effect on α1-antitrypsin, highlighting target specificity .

Advanced Research Questions

Q. How do researchers determine the inhibitory potency (IC₅₀) of this compound against α-glucosidase isoforms?

Methodology :

  • Enzyme assays : Use purified α-glucosidase isoforms (e.g., rabbit intestinal sucrosease or maltase) with substrate analogs (e.g., p-nitrophenyl-α-D-glucopyranoside).
  • Activity measurement : Monitor hydrolysis via spectrophotometry at 405 nm.
  • Dose-response curves : Test inhibitor concentrations (e.g., 0.01–500 µg/mL) to calculate IC₅₀ using nonlinear regression. Example data : IC₅₀ values are 0.068 µg/mL (sucrosease) and 0.46 µg/mL (maltase), indicating isoform selectivity .

Q. What experimental strategies mitigate off-target effects of this compound in viral glycoprotein studies?

  • Combinatorial inhibition : Pair with β-glucosidase inhibitors (e.g., conduritol B epoxide) to isolate ER-specific effects.
  • Cell line selection : Use knockout models (e.g., glucosidase II-deficient cells) to validate on-target outcomes.
  • Dose optimization : In vivo studies show ED₅₀ = 5.8 mg/kg in rats for glucose suppression; higher doses may affect unrelated pathways .

Q. How to reconcile contradictory data on this compound’s effects in different cell types?

Key factors :

  • Cell-specific glycosylation machinery : Melanoma cells require N-glycosylation for αvβ3 integrin assembly, while other cells (e.g., HepG2) prioritize distinct pathways .
  • Viral tropism : HIV and influenza virus glycoproteins exhibit differential sensitivity to oligosaccharide processing inhibitors due to folding checkpoints . Resolution : Perform parallel experiments with cell-type controls and validate using mass spectrometry for glycan profiling.

Q. What are best practices for preparing stock solutions and ensuring stability in long-term studies?

  • Solubility : Dissolve in methanol (10 mg/mL) or DMSO for aqueous dilution.
  • Storage : Aliquot and store at −20°C; avoid freeze-thaw cycles to prevent degradation.
  • In vivo formulation : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration .

Q. Methodological Recommendations

  • Validation : Use castanospermine (a related glucosidase inhibitor) as a positive control in ER retention assays .
  • Safety : Refer to SDS sheets for handling guidelines; avoid concentrations >10 mM due to cytotoxicity in primary cells.
  • Data interpretation : Combine enzyme kinetics with glycomics data to distinguish direct inhibition from downstream trafficking effects.

特性

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKDPDFZMNYDLR-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875703
Record name N-Methyldeoxynojirimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69567-10-8
Record name N-Methyl-1-deoxynojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69567-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyldeoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldeoxynojirimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLDEOXYNOJIRIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 7 ml of aqueous formalin, 15 ml of formic acid, 1.5 g of 2-hydroxymethyl-3,4,5-trihydroxypiperidine, m.p. 204°-205°, [α]D25 +45° (H2O), is heated under reflux for 20 hours. The reaction mixture is then concentrated to dryness under reduced pressure, the residue is dissolved in water and the insolubles are removed by filtration. The filtrate is passed over ion exchange resin column (Dowex 50 W×4). The column is rinsed with water and the absorved material is eluted with 0.28% aqueous ammonia. The eluate is concentrated to dryness under reduced pressure and the crystalline residue is recrystallized from ethanol to yield 2-hydroxymethyl-3,4,5-trihydroxy-N-methylpiperidine, m.p. 142°-143°, [α]D24 +15.5° (H2O), yield 1.2 g. Treatment with an equimolar amount of p-toluenesulfonic acid gives the corresponding p-toluenesulfonate which, in turn, is recrystallized from methanol. m.p. 198°-199°, [α]D24 +12.2° (methanol).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。